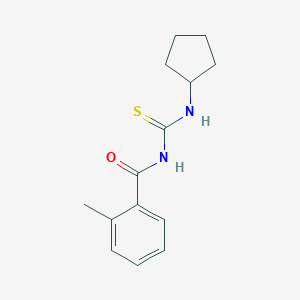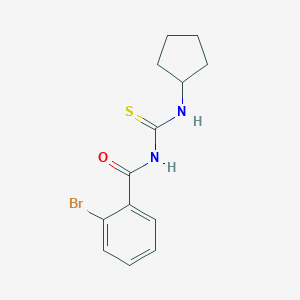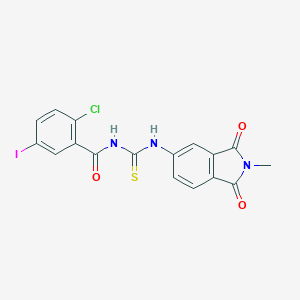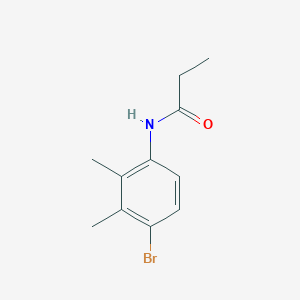![molecular formula C28H21N3O3S2 B316803 ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B316803.png)
ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea and subsequent reactions to introduce the phenyl and thienyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and thiazolopyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s antiviral, anti-inflammatory, and anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other indole derivatives and thiazolopyrimidine compounds. Similar compounds include:
Indole-3-carboxaldehyde derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine ring and have comparable chemical properties. The uniqueness of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its resulting biological activities.
Properties
Molecular Formula |
C28H21N3O3S2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1H-indol-3-ylmethylidene)-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21N3O3S2/c1-2-34-27(33)23-24(17-9-4-3-5-10-17)30-28-31(25(23)21-13-8-14-35-21)26(32)22(36-28)15-18-16-29-20-12-7-6-11-19(18)20/h3-16,25,29H,2H2,1H3/b22-15- |
InChI Key |
BPCBQPQNGDTEHU-JCMHNJIXSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6 |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CNC5=CC=CC=C54)/S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzyloxy)-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B316721.png)

![N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B316724.png)

![N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-iodobenzamide](/img/structure/B316726.png)

![N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316728.png)
![2-chloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-5-iodobenzamide](/img/structure/B316729.png)


![N-[[5-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-yl]methylideneamino]-N'-[(E)-[5-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-yl]methylideneamino]oxamide](/img/structure/B316738.png)
![3,5-dibromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B316739.png)
![3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B316741.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B316742.png)
